4-Hydroxy-5-nitropyrimidine

Catalog No.
S769353
CAS No.
219543-69-8
M.F
C4H3N3O3
M. Wt
141.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydroxy-5-nitropyrimidine

CAS Number

219543-69-8

Product Name

4-Hydroxy-5-nitropyrimidine

IUPAC Name

5-nitro-1H-pyrimidin-6-one

Molecular Formula

C4H3N3O3

Molecular Weight

141.09 g/mol

InChI

InChI=1S/C4H3N3O3/c8-4-3(7(9)10)1-5-2-6-4/h1-2H,(H,5,6,8)

InChI Key

LLVGNTFQVMZZPW-UHFFFAOYSA-N

SMILES

C1=C(C(=O)NC=N1)[N+](=O)[O-]

Canonical SMILES

C1=C(C(=O)NC=N1)[N+](=O)[O-]

4-Hydroxy-5-nitropyrimidine is a heterocyclic compound with the molecular formula C4_4H3_3N3_3O3_3. This compound is characterized by a hydroxyl group (-OH) at the fourth position and a nitro group (-NO2_2) at the fifth position of the pyrimidine ring. The structural configuration of 4-hydroxy-5-nitropyrimidine contributes to its reactivity and potential applications in various fields, including chemistry, biology, and medicine.

There is no documented information regarding the mechanism of action of 4-HNP in biological systems or its interaction with other compounds.

Future Research Directions

  • Synthesis and characterization of 4-HNP
  • Investigation of its physical and chemical properties
  • Exploration of its potential reactivity in various chemical reactions
  • In-silico and in-vitro studies to assess its biological activity (if any)

  • Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes. Common reagents for this reaction include potassium permanganate and chromium trioxide.
  • Reduction: The nitro group can be reduced to an amino group under suitable conditions, typically using catalytic hydrogenation or metal hydrides like sodium borohydride.
  • Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions where the nitro group is replaced by other nucleophiles, such as amines or thiols, under basic conditions.

The major products formed from these reactions include:

  • Oxidation: 4-Oxo-5-nitropyrimidine
  • Reduction: 4-Hydroxy-5-aminopyrimidine
  • Substitution: Various substituted pyrimidines depending on the nucleophile used.

4-Hydroxy-5-nitropyrimidine has been studied for its biological activities, particularly as an inhibitor of thymidine phosphorylase. This enzyme plays a crucial role in nucleotide metabolism, and its inhibition can lead to decreased availability of nucleotides, affecting DNA synthesis and repair processes. The compound has also shown potential therapeutic properties, including anticancer and antimicrobial activities .

The interaction of 4-hydroxy-5-nitropyrimidine with biomolecules occurs through specific binding interactions. Its mechanism of action involves binding to the active site of thymidine phosphorylase, thereby preventing the conversion of thymidine to thymine. This inhibition can significantly impact cellular functions such as cell signaling pathways and gene expression .

The synthesis of 4-hydroxy-5-nitropyrimidine can be achieved through various methods. A common approach involves the nitration of 4,6-dihydroxypyrimidine using nitric acid in acetic acid at room temperature. This reaction yields 5-nitro-4,6-dihydroxypyrimidine, which can be further processed to obtain 4-hydroxy-5-nitropyrimidine. In industrial settings, continuous flow methodologies may be employed for safety and efficiency during synthesis .

4-Hydroxy-5-nitropyrimidine has diverse applications across several fields:

  • Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
  • Biology: Used in studies related to enzyme inhibition and metabolic pathways.
  • Medicine: Investigated for potential therapeutic applications in cancer treatment and antimicrobial development.
  • Industry: Utilized in synthesizing dyes and pigments, particularly azo dyes .

Several compounds share structural similarities with 4-hydroxy-5-nitropyrimidine. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
2-Amino-5-nitropyrimidineAmino group at position 2Exhibits different biological activities
6-Chloro-2,4-diamino-5-nitropyrimidineChlorine substitution at position 6Potential use in drug design due to altered reactivity
2-Hydroxy-5-nitropyridineHydroxyl group at position 2Different reactivity profile compared to pyrimidines
2-Amino-6-chloro-4-hydroxy-5-nitropyrimidineCombination of amino and hydroxyl groupsEnhanced biological activity against certain targets

While these compounds share similar functional groups or structural motifs, 4-hydroxy-5-nitropyrimidine's unique combination of hydroxyl and nitro groups contributes to its distinct chemical reactivity and biological properties .

IUPAC Nomenclature and Systematic Designation

The systematic IUPAC name for this compound is 5-nitro-1H-pyrimidin-6-one, reflecting the nitro substituent at position 5 and the ketonic tautomer of the hydroxyl group at position 4. The numbering of the pyrimidine ring follows standard conventions, with the hydroxyl group at position 4 and the nitro group at position 5 (Figure 1).

Common Synonyms and Registry Identifiers

Common synonyms include:

  • 5-Nitro-4-hydroxypyrimidine
  • 4-Hydroxy-5-nitro-1H-pyrimidin-6-one

Registry identifiers:

  • CAS Number: 219543-69-8
  • PubChem CID: 23422135 (for related derivatives), though direct entries for this compound are limited in public databases.

Structural Characteristics

Molecular Formula and Weight

The molecular formula is C₄H₃N₃O₃, with a calculated molecular weight of 141.09 g/mol. The compact structure enables diverse reactivity, particularly in electrophilic and nucleophilic substitutions.

Tautomeric Forms and Resonance Stabilization

4-Hydroxy-5-nitropyrimidine exists in a tautomeric equilibrium between the hydroxyl-keto and enol forms (Figure 2). The nitro group stabilizes the keto form through resonance, delocalizing electrons across the pyrimidine ring. This tautomerism influences its acidity, with the hydroxyl group exhibiting a pKa of approximately 8.06, enhanced by the electron-withdrawing nitro substituent.

X-ray Crystallographic Data

While X-ray crystallographic data for 4-hydroxy-5-nitropyrimidine is not explicitly reported in the provided sources, analogous nitro-pyrimidines exhibit planar ring structures with bond lengths consistent with aromatic delocalization. The nitro group typically adopts a coplanar orientation with the pyrimidine ring to maximize resonance stabilization.

Historical Synthesis Pathways

Early Nitration and Cyclization Approaches

The historical synthesis of 4-hydroxy-5-nitropyrimidine traces back to foundational pyrimidine chemistry established in the early 20th century [1]. Early synthetic approaches primarily relied on nitration reactions of pre-formed pyrimidine rings, utilizing concentrated nitric acid and sulfuric acid mixtures under harsh conditions [2]. These initial methodologies demonstrated that pyrimidine nuclei could be activated towards electrophilic attack by employing pyrimidones, as the electron-donating character of the hydroxyl substituent facilitated nitration at the 5-position [3].

The classical approach involved preparation of 4,6-dihydroxypyrimidine through condensation of diethylmalonate with formamide in sodium ethoxide-ethanol solution [4]. This precursor underwent nitration at the 5-position using red fuming nitric acid and glacial acetic acid, following methodologies developed by Boon, Jones and Ramage [4]. The nitration proceeded with regioselectivity towards the 5-position due to the activating effect of the hydroxyl groups at positions 4 and 6 [4].

Early mechanistic studies revealed that nitration of 2-pyrimidone afforded nitropyrimidone derivatives without requiring elevated temperatures when doubly-activated systems were employed [3]. The presence of multiple electron-donating substituents significantly enhanced the electrophilic substitution reactivity compared to unactivated pyrimidines [3]. Temperature control between 60-95°C proved critical to minimize decomposition and maximize product formation [2].

Table 1. Early Nitration Conditions for Pyrimidine Derivatives

Starting MaterialNitrating AgentTemperature (°C)Yield (%)Reference
4,6-DihydroxypyrimidineHNO₃/H₂SO₄80-8588-90 [2]
2-PyrimidoneHNO₃2585-92 [3]
4-HydroxypyrimidineRed fuming HNO₃65-8070-85 [4]

Chlorination-Reduction Strategies

Chlorination-reduction strategies emerged as alternative pathways to access 4-hydroxy-5-nitropyrimidine derivatives through sequential functional group transformations [5]. The methodology typically commenced with 4,6-dichloro-5-nitropyrimidine as a key intermediate, which could be prepared through chlorination of 4,6-dihydroxy-5-nitropyrimidine using phosphorus oxychloride with N,N-diethylaniline as catalyst [4].

Selective hydrolysis of one chlorine substituent in 4,6-dichloro-5-nitropyrimidine proved challenging under conventional conditions [4]. Khromov-Borisov and Kheifets developed partial hydrolysis protocols using sodium carbonate in aqueous solution, though yields remained modest at 56-61% [4]. The reaction required mechanical grinding of the starting material and extended reaction times of 24 hours at room temperature to achieve homogeneous conditions [4].

The conversion of 4-chloro-6-hydroxy-5-nitropyrimidine to 4-hydroxy-6-methoxy-5-nitropyrimidine represented a significant synthetic advancement, proceeding through nucleophilic displacement by methoxide anion on the sodium salt of the chlorohydroxy compound [4]. This transformation enabled access to monosubstituted derivatives with controlled regioselectivity [4].

Reduction approaches utilizing hydrogen gas with palladium on activated charcoal successfully converted nitro groups to amino functionalities, though this transformation diverted from the target 4-hydroxy-5-nitropyrimidine structure . Alternative reduction protocols employed metal-mediated conditions, but these typically required harsh reaction environments that compromised functional group compatibility .

Modern Synthetic Protocols

Direct Nitration of Pyrimidine Precursors

Contemporary direct nitration methodologies have evolved to provide more controlled and efficient access to 4-hydroxy-5-nitropyrimidine [7]. Modern approaches employ optimized nitrating mixtures with improved temperature control and reaction monitoring [8]. The synthesis of 6-hydroxy-5-nitronicotinic acid, a related heteroaromatic system, demonstrated the feasibility of direct nitration using concentrated sulfuric acid and concentrated nitric acid in molar ratios of 1:6 [8].

Advanced nitration protocols incorporate pre-nitrification reactions at 60°C for 4 hours, followed by controlled addition of secondary nitrating mixtures [8]. The molar ratio of nitric acid to substrate typically ranges from 1.5:1 to achieve optimal conversion while minimizing overnitration [8]. Catalyst systems employing ammonium bisulfate in 50:1 molar ratios relative to substrate have demonstrated enhanced reaction efficiency [8].

Temperature programming strategies involve initial pre-nitrification at 60°C, followed by elevation to 80-100°C for the primary nitration phase [8]. Reaction times of 6-8 hours under these conditions provide yields of 85-92% with high regioselectivity towards the desired 5-nitro product [8]. Post-reaction workup involves controlled cooling to 0-5°C followed by aqueous extraction procedures [8].

Table 2. Optimized Direct Nitration Conditions

ParameterOptimal RangeEffect on Yield
H₂SO₄:HNO₃ Ratio1:5 to 1:6Maximizes nitration efficiency
Pre-nitrification Temperature60-65°CPrevents decomposition
Primary Nitration Temperature80-100°CAchieves complete conversion
Reaction Time6-8 hoursOptimizes yield vs. selectivity
Catalyst Loading (NH₄HSO₄)2-4 mol%Enhances reaction rate

Microwave-Assisted and Solvent-Free Synthesis

Microwave-assisted synthetic methodologies have revolutionized the preparation of nitropyrimidine derivatives by providing rapid heating, enhanced reaction rates, and improved yields [9] [10]. Microwave irradiation enables precise temperature control and uniform heating, eliminating hot spots that commonly occur in conventional heating methods [9]. The synthesis of novel nitropyridin-2-yl and nitropyridin-3-yl carbamate building blocks achieved excellent yields under microwave conditions with significantly reduced reaction times [9].

Solvent-free protocols have emerged as environmentally sustainable alternatives for pyrimidine synthesis [11]. Green chemistry approaches utilizing solid-state reactions enable mechanochemical synthesis through grinding procedures that eliminate organic solvent requirements [11]. Iodination of pyrimidine derivatives under solvent-free conditions using solid iodine and silver nitrate achieved yields of 70-98% with reaction times of only 20-30 minutes [11].

The combination of microwave assistance with solvent-free conditions provides synergistic effects for pyrimidine functionalization [10]. Microwave-assisted synthesis of Schiff base scaffolds of pyrimidine nuclei achieved yields of 72-81% with reaction times reduced to 50 minutes compared to several hours under conventional conditions [10]. Temperature control at 101°C under 300W microwave power proved optimal for these transformations [10].

One-pot synthesis methodologies utilizing microwave irradiation enable direct condensation of amino derivatives with aldehydes and acetophenones [12]. The microwave-assisted approach eliminates the need for intermediate isolation and purification steps, streamlining the synthetic sequence [12]. Reaction times under microwave conditions typically range from 1-2 hours compared to 8-12 hours for conventional heating methods [13].

Table 3. Microwave-Assisted Synthesis Parameters

ConditionConventionalMicrowave-AssistedImprovement Factor
Reaction Time8-12 hours1-2 hours4-6x reduction
Temperature120-150°C80-101°CLower energy requirement
Yield65-75%72-89%1.1-1.2x improvement
Solvent Usage50-100 mL0-10 mL5-10x reduction

Industrial-Scale Production Challenges

Purification and Yield Optimization

Industrial-scale production of 4-hydroxy-5-nitropyrimidine encounters significant challenges in purification and yield optimization due to the complex reaction mixtures generated during synthesis [14]. Conventional purification methods involving recrystallization from aqueous-alcoholic systems achieve moderate success but suffer from product losses during multiple crystallization cycles [14]. The preparation of 4-hydroxy-substituted pyrimidine compounds requires careful optimization of crystallization solvents, with dimethylformamide emerging as a preferred medium for reaction and initial purification [14].

Decompression and solvent recovery protocols have been developed to address large-scale solvent management issues [14]. Cooling crystallization procedures followed by water washing enable recovery of products with purities exceeding 95%, though yields may be compromised by solubility losses [14]. Scale-up considerations must account for heat transfer limitations during crystallization, requiring specialized equipment for temperature control [14].

Continuous extraction methodologies offer advantages for industrial applications by eliminating batch-to-batch variability [15]. The implementation of continuous flow extraction systems achieved throughput rates of 0.716 kg per day with 83% overall yield in pilot-scale operations [15]. These systems provide superior mixing efficiency and precisely defined reaction times that minimize byproduct formation [15].

Yield optimization strategies focus on reaction parameter fine-tuning rather than fundamental synthetic route modifications . Temperature programming, reagent stoichiometry adjustment, and catalyst optimization collectively contribute to yield improvements of 15-25% over unoptimized conditions . Industrial production methods require modifications to ensure process safety, efficiency, and cost-effectiveness through optimized reaction conditions and advanced purification techniques .

Table 4. Industrial Purification Methods Comparison

MethodYield (%)Purity (%)Throughput (kg/day)Energy Requirements
Batch Crystallization75-8595-980.2-0.5High
Continuous Extraction80-9092-960.5-0.8Medium
Combined Protocol85-9596-990.6-1.0Medium-High

Byproduct Management in Multistep Reactions

Multistep synthetic sequences for 4-hydroxy-5-nitropyrimidine generation invariably produce complex byproduct mixtures that require systematic management strategies [17]. The formation of polymeric materials during hydrazinolysis reactions represents a major challenge, with brown polymeric byproducts comprising up to 70-80% of crude reaction mixtures under uncontrolled conditions [4]. These polymeric materials arise from competing condensation reactions and require specialized separation techniques [4].

Nitration reactions generate multiple regioisomers and overnitrated products that complicate purification procedures [18]. The reaction mechanism involves formation of unstable 1,2- and 1,4-dihydropyridine intermediates that can undergo alternative reaction pathways leading to β-nitropyridine compounds [18]. Systematic analysis of reaction products using high-performance liquid chromatography enables identification and quantification of individual byproducts [18].

Microreaction technology provides enhanced control over byproduct formation through improved mixing and heat transfer characteristics [15]. Continuous flow systems minimize accumulation of highly energetic intermediates that can lead to explosive decomposition and uncontrolled byproduct generation [15]. The elimination of hot spots and precise temperature control achievable in microreactors reduces side reaction rates by factors of 5-10 compared to batch processes [15].

Waste stream management requires consideration of both organic and inorganic byproducts [17]. Pyrimidine catabolism pathways ultimately lead to carbon dioxide, water, and urea formation, necessitating specialized waste treatment protocols [17]. Industrial implementations must incorporate environmental considerations through sustainable development approaches that minimize waste generation and enable byproduct recycling [17].

Table 5. Byproduct Formation Analysis

Reaction TypePrimary ByproductFormation Rate (%)Management Strategy
NitrationRegioisomers15-25Chromatographic separation
HydrazinolysisPolymeric materials70-80Filtration and disposal
ChlorinationOverchlorinated products10-20Selective hydrolysis
CyclizationRing-opened compounds5-15Thermal decomposition

XLogP3

-0.7

Dates

Last modified: 08-15-2023

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